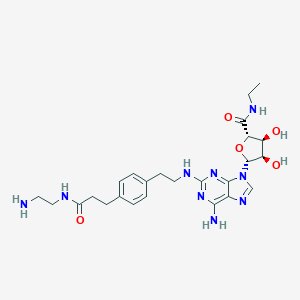

Apec-2

Description

The exact mass of the compound 2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Apec-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apec-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

126828-50-0 |

|---|---|

Molecular Formula |

C25H35N9O5 |

Molecular Weight |

541.6 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-(2-aminoethylamino)-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide |

InChI |

InChI=1S/C25H35N9O5/c1-2-28-23(38)20-18(36)19(37)24(39-20)34-13-31-17-21(27)32-25(33-22(17)34)30-11-9-15-5-3-14(4-6-15)7-8-16(35)29-12-10-26/h3-6,13,18-20,24,36-37H,2,7-12,26H2,1H3,(H,28,38)(H,29,35)(H3,27,30,32,33)/t18-,19+,20-,24+/m0/s1 |

InChI Key |

UXUFTKZYJYGMGO-CMCWBKRRSA-N |

SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O |

Other CAS No. |

126828-50-0 |

Synonyms |

2-((2-aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine 2-APEC APEC-2 |

Origin of Product |

United States |

Foundational & Exploratory

APE2 Protein in Base Excision Repair: A Technical Guide for Researchers and Drug Development Professionals

Core Summary

Apurinic/apyrimidinic endonuclease 2 (APE2), a key multifunctional enzyme in the DNA damage response (DDR), plays a critical, albeit nuanced, role in the base excision repair (BER) pathway. While its paralog, APE1, is the primary AP endonuclease in human cells, APE2 distinguishes itself with robust 3'-5' exonuclease and 3'-phosphodiesterase activities, which are crucial for processing complex DNA lesions.[1][2][3] APE2's function extends beyond simple BER, intersecting with other critical pathways such as single-strand break (SSB) repair, the ATR-Chk1 signaling cascade, and even microhomology-mediated end joining (MMEJ).[1][4][5] Its synthetic lethality with deficiencies in key DNA repair genes like BRCA1 and BRCA2 has propelled APE2 into the spotlight as a promising target for cancer therapy.[1][6] This guide provides an in-depth technical overview of APE2's function in BER, its enzymatic profile, and its broader role in maintaining genome integrity, with a focus on experimental data and methodologies relevant to researchers and drug development professionals.

Enzymatic Profile of APE2

APE2 possesses a distinct set of enzymatic activities that differentiate it from APE1. While both are members of the exonuclease III (ExoIII) family of enzymes, their substrate specificities and catalytic efficiencies vary significantly.[2][7]

Table 1: Comparison of APE1 and APE2 Enzymatic Activities

| Enzymatic Activity | APE1 | APE2 | Key Features of APE2 Activity |

| AP Endonuclease | Strong (>95% of cellular activity) | Weak | Less efficient at incising AP sites compared to APE1.[2][3] |

| 3'-5' Exonuclease | Weak | Robust | Preferentially removes mismatched nucleotides from the 3' end of DNA, suggesting a proofreading role.[2][7] This activity is significantly enhanced by PCNA.[1][8] |

| 3'-Phosphodiesterase | Weak | Strong | Efficiently removes 3'-blocking lesions such as 3'-phosphoglycolates that can arise from oxidative DNA damage.[2][3] |

| 3'-Phosphatase | Present | Present | Removes 3'-phosphate groups to generate a 3'-hydroxyl terminus required for DNA polymerase activity.[9] |

Table 2: Substrate Preference of Human APE2's 3'-5' Exonuclease Activity

| 3' Terminus | Relative Exonuclease Efficiency |

| Mismatched Base Pairs | High (2- to 40-fold higher than matched pairs) |

| Matched Base Pairs | Low |

| Recessed 3' end | Preferred substrate |

| Blunt-ended duplex DNA | Active |

| Single nucleotide gap | Active |

Data compiled from studies demonstrating APE2's preference for mismatched nucleotides.[2][7]

Role of APE2 in the Base Excision Repair Pathway

The canonical BER pathway is initiated by a DNA glycosylase that recognizes and removes a damaged base, creating an apurinic/apyrimidinic (AP) site. While APE1 is the primary enzyme for incising the phosphodiester backbone 5' to the AP site, APE2 can serve as a backup.[9] However, APE2's more prominent role in BER appears to be in the processing of complex or "dirty" DNA ends that are not clean substrates for DNA polymerases and ligases.

Bifunctional DNA glycosylases can create single-strand breaks with 3'-blocking termini. APE2's 3'-phosphodiesterase and 3'-phosphatase activities are critical for removing these modifications, generating a conventional 3'-hydroxyl group necessary for subsequent repair synthesis by a DNA polymerase.[9]

APE2 in the ATR-Chk1 DNA Damage Response

A significant function of APE2, particularly in the context of oxidative stress, is its role in activating the ATR-Chk1 DNA damage response pathway.[10][11][12] APE2's 3'-5' exonuclease activity is thought to generate stretches of single-stranded DNA (ssDNA) at the site of a single-strand break. This ssDNA is then coated by Replication Protein A (RPA), which serves as a platform for the recruitment and activation of the ATR kinase.[1] Activated ATR then phosphorylates and activates its downstream effector, Chk1, leading to cell cycle arrest and allowing time for DNA repair.[10] This function is critically regulated by Proliferating Cell Nuclear Antigen (PCNA), which interacts with APE2 and enhances its exonuclease activity.[1][8]

Experimental Protocols

Measurement of APE2 Nuclease Activity

1. AP Endonuclease Activity Assay:

-

Substrate: A 30-75 nucleotide-long, 5'-radiolabeled (e.g., with 32P) double-stranded oligonucleotide containing a single abasic site (e.g., a tetrahydrofuran [THF] residue, which mimics a natural AP site).

-

Enzyme: Purified recombinant human APE2 protein.

-

Reaction Buffer: Typically contains 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, and 1 mM DTT. Optimal activity for APE2's endonuclease function has been observed at 150 mM NaCl.[13]

-

Procedure:

-

Incubate a defined amount of the DNA substrate (e.g., 10 nM) with varying concentrations of APE2 protein in the reaction buffer.

-

Incubate at 37°C for a specified time (e.g., 5-30 minutes).

-

Stop the reaction by adding a loading buffer containing formamide and a tracking dye.

-

Denature the products by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel (e.g., 10-20% polyacrylamide, 8 M urea).

-

Visualize the results by autoradiography or phosphorimaging. The cleavage product will be a shorter, radiolabeled fragment.

-

2. 3'-5' Exonuclease Activity Assay:

-

Substrate: A 5'-radiolabeled, double-stranded oligonucleotide with a recessed 3'-end. To test for mismatch specificity, different substrates with either a matched or mismatched terminal 3'-nucleotide are used.[2]

-

Enzyme and Buffer: Same as for the AP endonuclease assay, though optimal salt concentrations may vary.

-

Procedure:

-

Follow the same incubation and reaction termination steps as the endonuclease assay.

-

Analyze the products on a denaturing polyacrylamide gel. Exonuclease activity will result in a ladder of shorter, radiolabeled fragments as nucleotides are sequentially removed from the 3' end.

-

APE2 in Drug Development

The synthetic lethal relationship between APE2 and key homologous recombination (HR) proteins, such as BRCA1 and BRCA2, makes APE2 an attractive target for cancer therapy.[1][6] Cancers with deficiencies in HR are reliant on alternative repair pathways, and inhibiting APE2 in these contexts can lead to catastrophic DNA damage and cell death.[14]

-

Targeting Strategy: Developing small molecule inhibitors that specifically target the nuclease activity of APE2.

-

Identified Inhibitor: Celastrol has been identified as a small molecule that inhibits APE2's ssDNA binding and 3'-5' exonuclease activity, but not that of APE1.[11][15]

-

Therapeutic Potential: APE2 inhibitors could be used as a monotherapy in HR-deficient tumors or in combination with other DNA damaging agents or PARP inhibitors to overcome resistance.[1][14]

Conclusion

APE2 is a multifaceted enzyme with a crucial role in maintaining genomic stability. While its AP endonuclease activity is modest compared to APE1, its robust 3'-5' exonuclease and 3'-phosphodiesterase activities position it as a critical processor of complex DNA lesions that arise during BER and other repair processes. Its integral role in the ATR-Chk1 signaling pathway further underscores its importance in the broader DNA damage response. For drug development professionals, the synthetic lethality of APE2 with HR-deficient cancers presents a compelling rationale for the development of targeted inhibitors. A deeper understanding of APE2's enzymatic functions and regulatory mechanisms will be paramount in leveraging this promising therapeutic target.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. AP endonuclease - Wikipedia [en.wikipedia.org]

- 4. Apurinic/Apyrimidinic Endonuclease 2 (APE2): An ancillary enzyme for contextual base excision repair mechanisms to preserve genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. APE2: catalytic function and synthetic lethality draw attention as a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Ape2 protein has a 3′–5′ exonuclease activity that acts preferentially on mismatched base pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of PCNA-dependent stimulation of 3′-phosphodiesterase and 3′–5′ exonuclease activities of human Ape2 in repair of oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Function and molecular mechanisms of APE2 in genome and epigenome integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | APE2 Is a General Regulator of the ATR-Chk1 DNA Damage Response Pathway to Maintain Genome Integrity in Pancreatic Cancer Cells [frontiersin.org]

- 12. APE2 Is a General Regulator of the ATR-Chk1 DNA Damage Response Pathway to Maintain Genome Integrity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. APE2 Is a General Regulator of the ATR-Chk1 DNA Damage Response Pathway to Maintain Genome Integrity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of APE2 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apurinic/apyrimidinic endonuclease 2 (APE2) is a critical multifunctional enzyme in the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity. While structurally related to the more abundant APE1, APE2 possesses distinct enzymatic activities and cellular functions that position it as a key player in the ATR-Chk1 signaling pathway, single-strand break (SSB) repair, and base excision repair (BER). Its emerging role in microhomology-mediated end joining (MMEJ) and its synthetic lethality with deficiencies in homologous recombination (HR) pathways have brought APE2 to the forefront as a potential therapeutic target in oncology. This technical guide provides an in-depth overview of the molecular mechanisms of APE2, presenting key quantitative data, detailed experimental protocols, and visual pathways to facilitate further research and drug development efforts.

Core Functions and Enzymatic Activities of APE2

APE2 is a member of the exonuclease III family of enzymes, characterized by a conserved endonuclease/exonuclease/phosphatase (EEP) domain. However, unlike APE1, which is the primary AP endonuclease in human cells, APE2 exhibits a different hierarchy of enzymatic activities. Its most prominent role is as a 3'-5' exonuclease, which is crucial for processing DNA ends to generate substrates for DNA repair and to activate DDR signaling.[1][2]

3'-5' Exonuclease Activity

The 3'-5' exonuclease activity of APE2 is its most robust catalytic function.[2][3] This activity is critical for the resection of DNA single-strand breaks (SSBs), a key step in the activation of the ATR-Chk1 checkpoint pathway.[4][5] APE2's exonuclease function is significantly stimulated by its interaction with Proliferating Cell Nuclear Antigen (PCNA), which acts as a molecular scaffold at sites of DNA damage.[1][6] This activity is particularly efficient on mismatched 3'-termini, suggesting a role in proofreading during DNA repair synthesis.[2][3]

3'-Phosphodiesterase Activity

APE2 possesses 3'-phosphodiesterase activity, enabling the removal of blocking lesions from the 3'-terminus of DNA strands, such as 3'-phosphoglycolates (3'-PG) that can arise from oxidative damage.[6][7] This function is essential for generating a conventional 3'-hydroxyl (3'-OH) group, which is a prerequisite for DNA polymerases to initiate repair synthesis. Similar to its exonuclease activity, the 3'-phosphodiesterase activity of APE2 is also enhanced by PCNA.[1][8]

Apurinic/Apyrimidinic (AP) Endonuclease Activity

While its name suggests a primary role as an AP endonuclease, this activity is notably weak in APE2 compared to APE1.[2][9] APE2 can incise the phosphodiester backbone 5' to an AP site, but with much lower efficiency.[7][9][10] This activity is generally considered a backup or secondary function to APE1 in the context of the BER pathway.[7] Interestingly, the AP endonuclease activity of APE2 is optimal at physiological salt concentrations (150 mM NaCl), a condition under which APE1's activity is reduced.[10]

Quantitative Data on APE2 Activities and Interactions

The following tables summarize the available quantitative data for human APE2's enzymatic activities and interactions. It is important to note that the literature on quantitative parameters for APE2 is still developing, and some values, such as the dissociation constant (Kd) for protein-protein interactions, are not yet firmly established.

| Enzymatic Activity | Substrate | Condition | Vmax (fmol/min) | Km (nM) | Vmax/Km (Efficiency) | Reference |

| 3'-5' Exonuclease | 3'-A opposite 8-oxoG | - | 1.8 ± 0.2 | 16.2 ± 3.4 | 0.111 | [1] |

| 3'-5' Exonuclease | 3'-C opposite 8-oxoG | - | 0.3 ± 0.05 | 23.1 ± 4.5 | 0.013 | [1] |

| 3'-5' Exonuclease | 3'-A opposite T (undamaged) | - | 1.1 ± 0.1 | 25.3 ± 5.1 | 0.043 | [1] |

Table 1: Steady-State Kinetic Parameters of Human APE2 3'-5' Exonuclease Activity.

| Interaction | Partner | Method | Quantitative Value | Reference |

| Protein-Protein | PCNA | Co-immunoprecipitation, Yeast-two-hybrid | Interaction is stimulated by DNA damage | [1] |

| Protein-Protein | Chk1 | GST pull-down, In vitro binding assay | Direct interaction demonstrated | [4][8] |

| Protein-DNA | Single-stranded DNA (ssDNA) | Electrophoretic Mobility Shift Assay (EMSA) | Preferential binding to ssDNA via Zf-GRF domain | [11] |

Table 2: Summary of APE2 Molecular Interactions.

APE2 in DNA Damage Signaling Pathways

APE2 is a central component of the DDR, particularly in the ATR-Chk1 signaling cascade, which is activated by single-stranded DNA (ssDNA), a common intermediate in various DNA repair processes.

ATR-Chk1 Pathway Activation

In response to oxidative stress or SSBs, APE2 is recruited to the site of damage, a process facilitated by its interaction with PCNA.[4][12] The 3'-5' exonuclease activity of APE2 then resects the DNA from the 3' end of the break, generating a stretch of ssDNA.[4][5] This ssDNA is rapidly coated by Replication Protein A (RPA), creating a platform for the recruitment of the ATR-ATRIP complex.[4][8] The recruitment of this complex, along with other checkpoint proteins like the 9-1-1 complex and TopBP1, leads to the activation of ATR kinase activity.[4][11] Activated ATR then phosphorylates a multitude of substrates, most notably the checkpoint kinase Chk1, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[12] APE2 also plays a more direct role in this process by binding to Chk1, potentially acting as a scaffold to facilitate its phosphorylation by ATR.[4][8]

Role in Base Excision Repair (BER) and Single-Strand Break (SSB) Repair

In the context of BER, APE2's role is multifaceted. While its AP endonuclease activity is weak, its 3'-phosphodiesterase activity is crucial for cleaning up 3'-blocking termini that can be generated by some DNA glycosylases or by direct oxidative attack on the DNA backbone.[6][13] This "end processing" is essential for creating a suitable substrate for DNA polymerase and ligase to complete the repair process. In the broader SSB repair pathway, APE2's primary function is the 3'-5' resection of the break, which, as described above, is a key step for signaling through the ATR-Chk1 pathway.[7][11]

Involvement in Microhomology-Mediated End Joining (MMEJ)

Recent evidence has implicated APE2 as a key nuclease in the MMEJ pathway, an alternative, error-prone mechanism for repairing DNA double-strand breaks (DSBs).[14][15] MMEJ relies on short stretches of microhomology to align and ligate broken DNA ends. APE2's nuclease activity is thought to be involved in the processing of 3' flaps that are generated after the annealing of the microhomologous sequences, a critical step for the completion of this repair pathway.[15] The synthetic lethality observed between APE2 and HR-deficiency (e.g., in BRCA1/2 mutant cancers) is partly attributed to the reliance of these cancer cells on MMEJ for survival.[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular mechanisms of APE2.

siRNA-Mediated Knockdown of APE2 and Western Blot Analysis of ATR-Chk1 Signaling

This protocol describes the depletion of APE2 in cultured cells using small interfering RNA (siRNA) followed by the assessment of ATR-Chk1 pathway activation via Western blotting for phosphorylated Chk1 (p-Chk1).

Materials:

-

Human pancreatic cancer cells (e.g., PANC-1)

-

APE2-specific siRNA and non-targeting control siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

DNA damaging agent (e.g., 1 mM H₂O₂)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-APE2, anti-p-Chk1 (Ser345), anti-Chk1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed PANC-1 cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

-

siRNA Transfection: a. For each well, dilute 50 pmol of APE2 siRNA or control siRNA into 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation. d. Add the 500 µL siRNA-lipid complex mixture to each well. e. Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

-

Induction of DNA Damage: a. After the incubation period, treat the cells with 1 mM H₂O₂ or vehicle control for 4 hours.

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in 150 µL of RIPA buffer. b. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using the BCA assay.

-

Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (e.g., anti-APE2 at 1:1000, anti-p-Chk1 at 1:500) overnight at 4°C. e. Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an ECL substrate and an imaging system. g. Analyze the band intensities, normalizing p-Chk1 to total Chk1 and the loading control (β-actin).

In Vitro APE2 Nuclease Assay

This protocol details an in vitro assay to measure the 3'-5' exonuclease or 3'-phosphodiesterase activity of recombinant APE2 using a fluorescently labeled DNA substrate.

Materials:

-

Recombinant human APE2 protein

-

Recombinant human PCNA (optional)

-

5'-FAM labeled oligonucleotide substrate (e.g., a partial duplex with a 3' mismatch or a 3'-PG block)

-

Nuclease reaction buffer (40 mM Tris-HCl pH 7.5, 8 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)

-

Stop/loading buffer (95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15% acrylamide, 8 M urea)

-

TBE buffer

-

Fluorescence imager

Procedure:

-

Reaction Setup: a. On ice, prepare a 10 µL reaction mixture containing nuclease reaction buffer, 10 nM of the 5'-FAM labeled DNA substrate, and 1 nM of recombinant APE2. b. For experiments investigating PCNA stimulation, add 5 nM of PCNA to the reaction.

-

Enzymatic Reaction: a. Incubate the reaction at 37°C for a defined time course (e.g., 0, 2, 5, 10, 20 minutes).

-

Reaction Termination: a. Stop the reaction by adding 10 µL of stop/loading buffer.

-

Product Analysis: a. Denature the samples by heating at 95°C for 5 minutes. b. Separate the reaction products on a denaturing polyacrylamide gel. c. Visualize the FAM-labeled DNA fragments using a fluorescence imager. d. Quantify the band intensities of the substrate and product to determine the percentage of substrate cleavage over time.

Co-Immunoprecipitation of APE2 and PCNA

This protocol is for verifying the in vivo interaction between APE2 and PCNA in mammalian cells.

Materials:

-

Cultured mammalian cells

-

PBS

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Anti-APE2 antibody for immunoprecipitation

-

Anti-PCNA antibody for Western blotting

-

Normal rabbit IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffer (same as lysis buffer but with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli buffer)

Procedure:

-

Cell Lysis: a. Wash cultured cells with ice-cold PBS and lyse them in Co-IP lysis buffer. b. Incubate on ice for 30 minutes with occasional vortexing. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant (whole-cell lysate) to a new tube.

-

Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator. b. Remove the beads and add 2-4 µg of anti-APE2 antibody or normal rabbit IgG to the pre-cleared lysate. c. Incubate overnight at 4°C on a rotator. d. Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: a. Collect the beads using a magnetic stand and discard the supernatant. b. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution and Analysis: a. Elute the protein complexes from the beads by resuspending them in 1X Laemmli buffer and boiling for 5 minutes. b. Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an anti-PCNA antibody. An input sample (a small fraction of the whole-cell lysate) should be run alongside the IP samples.

Future Directions and Therapeutic Implications

The crucial role of APE2 in the DDR, particularly in the context of HR-deficient cancers, makes it an attractive target for therapeutic intervention. The development of small molecule inhibitors of APE2's nuclease activity could be a promising strategy, either as a monotherapy or in combination with other DNA damaging agents or PARP inhibitors.[1] The first identified APE2 inhibitor, Celastrol, has been shown to compromise the ATR-Chk1 DDR pathway and sensitize pancreatic cancer cells to chemotherapy.[16] Further research is needed to develop more potent and specific APE2 inhibitors and to fully elucidate the complex interplay between APE2 and other DNA repair pathways. Understanding the precise molecular mechanisms of APE2 regulation and its substrate specificity will be paramount in designing effective and targeted cancer therapies.

References

- 1. APE2 IS A CRITICAL REGULATOR OF THE DNA DAMAGE RESPONSE TO MAINTAIN GENOME INTEGRITY IN MAMMALIAN CELLS - The Graduate School [graduateschool.charlotte.edu]

- 2. youtube.com [youtube.com]

- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. APE2 is required for ATR-Chk1 checkpoint activation in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Features of 3′–5′–Exonuclease Activity of Apurinic/Apyrimidinic Endonuclease Apn2 from Saccharomyces cerevisiae | MDPI [mdpi.com]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 14. med.unc.edu [med.unc.edu]

- 15. japtamers.co.uk [japtamers.co.uk]

- 16. assets.fishersci.com [assets.fishersci.com]

The Multifaceted Role of APE2: A Technical Guide to its Distinct Functional Domains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apurinic/apyrimidinic endonuclease 2 (APE2), also known as APEX2, is a critical enzyme in the maintenance of genomic integrity. While initially characterized as a secondary apurinic/apyrimidinic (AP) endonuclease to its more abundant counterpart, APE1, a growing body of evidence reveals that APE2 possesses a unique set of functional domains that confer distinct and non-redundant roles in DNA repair and damage signaling.[1][2] This technical guide provides an in-depth exploration of the core functional domains of the APE2 protein, presenting quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways and workflows. Understanding the intricate functions of APE2's domains is paramount for researchers in the fields of DNA repair, cancer biology, and for professionals involved in the development of novel therapeutic strategies targeting genomic instability.

Core Functional Domains of APE2

The APE2 protein is a modular enzyme, with its functions dictated by the interplay of several key domains. The primary domains include the N-terminal Endonuclease/Exonuclease/Phosphatase (EEP) domain, a central Proliferating Cell Nuclear Antigen (PCNA)-Interacting Protein (PIP) box, and a C-terminal Zinc Finger GRF-type (Zf-GRF) domain.[1][3]

Domain Architecture of Human APE2 (NP_055296.2) [1]

| Domain | Amino Acid Boundaries | Key Functions |

| EEP Domain | 1-311 | AP endonuclease, 3'-5' exonuclease, 3'-phosphodiesterase activities |

| PIP Box | ~390-397 | Mediates interaction with PCNA |

| Zf-GRF Domain | 467-518 | ssDNA binding, interaction with PCNA |

The Endonuclease/Exonuclease/Phosphatase (EEP) Domain

The N-terminal EEP domain harbors the catalytic core of APE2 and is responsible for its diverse enzymatic activities.[1][4] While it does possess AP endonuclease activity, it is significantly weaker than that of APE1.[5][6] APE2's more prominent roles lie in its robust 3'-5' exonuclease and 3'-phosphodiesterase activities.[5][6][7] This multifunctional enzymatic capacity allows APE2 to process a variety of DNA lesions, particularly those with blocked 3' termini that are refractory to DNA polymerases.[1]

The PCNA-Interacting Protein (PIP) Box

Located in the flexible region between the EEP and Zf-GRF domains, the PIP box is a conserved motif that mediates the interaction of APE2 with the proliferating cell nuclear antigen (PCNA).[1] This interaction is crucial for the recruitment of APE2 to sites of DNA damage and for the stimulation of its enzymatic activities.[1][8] The binding of APE2 to PCNA occurs through two distinct modes: the canonical interaction between the APE2 PIP box and the interdomain connector loop (IDCL) of PCNA, and a second mode involving the APE2 Zf-GRF domain and the C-terminus of PCNA.[9]

The Zinc Finger GRF-type (Zf-GRF) Domain

The C-terminal Zf-GRF domain is a unique feature of APE2 that distinguishes it from APE1.[1] This domain serves a dual function: it acts as a single-stranded DNA (ssDNA) binding module and also participates in the interaction with PCNA.[1] The ssDNA binding activity of the Zf-GRF domain is critical for the proper positioning of the EEP domain on its substrate and for regulating the 3'-5' exonuclease activity of APE2.[10]

Quantitative Analysis of APE2 Activities

The enzymatic activities of APE2 have been quantitatively assessed in various studies. This section summarizes key quantitative data to provide a comparative overview of its functions.

Table 1: Steady-State Kinetic Parameters for Human APE2 3'-5' Exonuclease Activity on different 8-oxoG containing substrates

| Substrate (3' end) | Vmax (fmol/min) | Km (nM) |

| 8-oxoG:A | 13.0 ± 1.2 | 16.0 ± 2.0 |

| 8-oxoG:C | 1.8 ± 0.2 | 19.0 ± 3.0 |

Data adapted from Burkovics et al., Nucleic Acids Research, 2009.

Table 2: DNA Binding Affinity of Xenopus laevis APE2 Zf-GRF Domain

| DNA Substrate | Dissociation Constant (Kd) |

| Single-stranded DNA (ssDNA) | 180 ± 40 nM |

| 3'-recessed DNA | 560 ± 74 nM |

Data adapted from Wallace et al., PNAS, 2016.

Key Signaling Pathways Involving APE2

APE2 is a key player in the DNA damage response (DDR), particularly in the ATR-Chk1 signaling pathway, which is activated in response to single-strand breaks (SSBs) and replication stress.

APE2 in the ATR-Chk1 Signaling Pathway

Upon DNA damage, such as the generation of SSBs, APE2 is recruited to the lesion. Its 3'-5' exonuclease activity processes the break, leading to the generation of extended regions of ssDNA. This ssDNA is then coated by Replication Protein A (RPA), which serves as a platform for the recruitment of the ATR-ATRIP complex, ultimately leading to the activation of the checkpoint kinase Chk1.[1][11][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the functional domains of APE2.

GST Pull-Down Assay for APE2-PCNA Interaction

This protocol describes an in vitro method to confirm the physical interaction between APE2 and PCNA using a Glutathione S-Transferase (GST) pull-down assay.

Workflow:

References

- 1. Function and molecular mechanisms of APE2 in genome and epigenome integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apurinic/Apyrimidinic Endonuclease 2 (APE2): An ancillary enzyme for contextual base excision repair mechanisms to preserve genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The APE2 nuclease is essential for DNA double strand break repair by microhomology-mediated end-joining - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AP endonuclease - Wikipedia [en.wikipedia.org]

- 6. Human Ape2 protein has a 3'-5' exonuclease activity that acts preferentially on mismatched base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Ape2 protein has a 3′–5′ exonuclease activity that acts preferentially on mismatched base pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of PCNA-dependent stimulation of 3′-phosphodiesterase and 3′–5′ exonuclease activities of human Ape2 in repair of oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APE2 promotes DNA damage response pathway from a single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. APE2 Zf-GRF facilitates 3′-5′ resection of DNA damage following oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] APE2 is required for ATR-Chk1 checkpoint activation in response to oxidative stress | Semantic Scholar [semanticscholar.org]

- 12. APE2 is required for ATR-Chk1 checkpoint activation in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APE2 is required for ATR-Chk1 checkpoint activation in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

APE2: A Multifaceted Nuclease at the Crossroads of DNA Repair and Genome Integrity

An In-depth Technical Guide on the Enzymatic Activities and DNA Substrates of Apurinic/Apyrimidinic Endonuclease 2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apurinic/apyrimidinic endonuclease 2 (APE2) is a critical enzyme in the maintenance of genomic stability, playing a multifaceted role in DNA repair and damage signaling. While structurally related to its more abundant counterpart, APE1, APE2 possesses a distinct enzymatic profile characterized by robust 3'-5' exonuclease and 3'-phosphodiesterase activities, with a comparatively weak apurinic/apyrimidinic (AP) endonuclease function.[1][2] This unique catalytic repertoire enables APE2 to process a diverse range of DNA substrates, including mismatched nucleotides, 3'-blocked termini, and DNA single-strand breaks (SSBs), positioning it as a key player in various DNA repair pathways.[3][4] Furthermore, APE2 is a crucial component of the ATR-Chk1 DNA damage response (DDR) pathway, where its exonuclease activity is essential for the generation of single-stranded DNA (ssDNA) required for checkpoint activation.[5] The interaction of APE2 with Proliferating Cell Nuclear Antigen (PCNA) significantly stimulates its exonuclease and phosphodiesterase activities, highlighting a key regulatory mechanism.[3][6] Given its emerging roles in cancer biology and its synthetic lethal relationship with deficiencies in key DNA repair factors like BRCA1/2, APE2 is gaining prominence as a potential therapeutic target. This technical guide provides a comprehensive overview of the enzymatic activities and DNA substrates of APE2, presenting quantitative data, detailed experimental protocols, and visual representations of its functional pathways to support further research and drug development efforts.

Enzymatic Activities of APE2

APE2 is a multifunctional nuclease with at least three distinct catalytic activities. Unlike APE1, which is the primary AP endonuclease in human cells, APE2's main contributions to genome maintenance appear to stem from its potent exonuclease and phosphodiesterase functions.[1][4]

3'-5' Exonuclease Activity

The most prominent enzymatic activity of APE2 is its 3'-5' exonuclease function, which involves the removal of nucleotides from the 3' end of a DNA strand.[1][4] This activity is crucial for proofreading and removing mismatched bases that may have been incorporated by DNA polymerases lacking their own proofreading function.[4] APE2's exonuclease activity is significantly more efficient on mismatched base pairs compared to correctly paired ones.[4]

3'-Phosphodiesterase Activity

APE2 also possesses a strong 3'-phosphodiesterase activity, enabling it to remove blocking groups, such as 3'-phosphates and 3'-phosphoglycolates, from the 3' termini of DNA strands.[1][4][7] These lesions can arise from oxidative DNA damage and block the action of DNA polymerases and ligases, thus stalling DNA repair and replication. APE2's ability to "clean" these ends is therefore vital for the successful completion of DNA repair pathways.

AP Endonuclease Activity

While APE2 is named for its AP endonuclease activity, this function is notably weak compared to that of APE1.[1][4] It can incise the phosphodiester backbone 5' to an AP site, creating a nick that can be further processed during base excision repair (BER). However, in human cells, APE1 is responsible for the vast majority of AP site cleavage.[4] The AP endonuclease activity of APE2 is sensitive to salt concentration, with optimal activity observed at around 150 mM NaCl.[4]

DNA Substrates of APE2

The diverse enzymatic activities of APE2 allow it to act on a wide array of DNA structures and lesions.

Mismatched 3'-Termini

A key substrate for APE2's 3'-5' exonuclease activity is a recessed 3'-end of a DNA duplex containing a mismatched nucleotide.[4] APE2 removes mismatched nucleotides 2- to 40-fold more efficiently than correctly matched ones, highlighting its role in enhancing the fidelity of DNA synthesis.[4]

3'-Blocked Termini

APE2's 3'-phosphodiesterase activity is directed towards DNA strand breaks with modified 3'-termini, such as 3'-phosphates and 3'-phosphoglycolates.[4][7] It can also process 3'-DNA-peptide cross-links.[2] These substrates are often generated by reactive oxygen species or as intermediates in DNA repair pathways.

Abasic (AP) Sites

As an AP endonuclease, APE2 can recognize and cleave at abasic sites in the DNA.[4] These are non-coding lesions that can block DNA replication and are highly mutagenic.

Single-Strand Breaks (SSBs) and Flap Structures

APE2 plays a role in the processing of SSBs, where its 3'-5' exonuclease activity contributes to the generation of ssDNA needed for ATR-Chk1 signaling.[5] Additionally, APE2 possesses an intrinsic 3' flap cleavage activity, suggesting a role in microhomology-mediated end joining (MMEJ), a pathway for repairing DNA double-strand breaks (DSBs).[6][8]

Quantitative Data on APE2 Enzymatic Activity

The following tables summarize the available quantitative data on the enzymatic activities of human APE2.

Table 1: Kinetic Parameters of APE2 3'-5' Exonuclease Activity

| Substrate (3'-terminal nucleotide opposite 8-oxoG) | Vmax (fmol/min) | Km (nM) | Vmax/Km | Reference |

| Adenine (A) | 12.1 ± 1.2 | 19.3 ± 4.2 | 0.63 | [3] |

| Cytosine (C) | 1.8 ± 0.2 | 23.6 ± 6.1 | 0.08 | [3] |

Table 2: Substrate Specificity of APE2 3'-5' Exonuclease Activity

| Substrate | Relative Activity | Reference |

| 3'-recessed end (partial duplex) | Strongest | [4] |

| Single nucleotide gap | Strong | [4] |

| Blunt-ended duplex | Moderate | [4] |

| Single-stranded DNA | Residual | [4] |

| Protruding 3'-terminus | Residual | [4] |

Table 3: Influence of Mismatched Base Pairs on APE2 Exonuclease Activity

| Substrate | Efficiency Compared to Matched Base Pair | Reference |

| 3'-mismatched nucleotide | 2- to 40-fold higher | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the enzymatic activities of APE2.

Purification of Recombinant Human APE2

This protocol describes the purification of GST-tagged human APE2 from E. coli.

Materials:

-

E. coli strain expressing GST-hAPE2

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, and protease inhibitors.

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 10% glycerol.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM reduced glutathione, 10% glycerol.

-

Glutathione-Sepharose resin

Procedure:

-

Induce expression of GST-hAPE2 in E. coli and harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Apply the supernatant to a Glutathione-Sepharose column pre-equilibrated with Lysis Buffer.

-

Wash the column extensively with Wash Buffer until the A280 of the flow-through returns to baseline.

-

Elute the bound GST-hAPE2 with Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE for purity.

-

Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol).

-

Store the purified enzyme at -80°C.

Gel-Based 3'-5' Exonuclease Assay

This assay measures the removal of nucleotides from a 5'-radiolabeled DNA substrate.

Materials:

-

Purified APE2 enzyme.

-

5'-[³²P]-labeled DNA substrate with a recessed 3'-end (e.g., a 30-mer oligonucleotide annealed to a 50-mer complementary strand).

-

10x Exonuclease Reaction Buffer: 400 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 10 mM DTT, 1 mg/ml BSA.

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol.

Procedure:

-

Prepare the reaction mixture on ice by combining:

-

1 µL 10x Exonuclease Reaction Buffer

-

1 µL 5'-[³²P]-labeled DNA substrate (100 nM stock)

-

x µL purified APE2 (e.g., 10 nM final concentration)

-

ddH₂O to a final volume of 10 µL.

-

-

Initiate the reaction by incubating at 37°C for a specified time (e.g., 10 minutes).

-

Terminate the reaction by adding 10 µL of Stop Solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Resolve the reaction products on a 15% denaturing polyacrylamide gel containing 8 M urea.

-

Visualize the results by autoradiography. The appearance of shorter radiolabeled fragments indicates exonuclease activity.

3'-Phosphodiesterase Assay

This assay measures the removal of a 3'-phosphoglycolate (PG) group from a DNA substrate.

Materials:

-

Purified APE2 enzyme.

-

5'-[³²P]-labeled DNA substrate with a 3'-PG terminus.

-

10x Phosphodiesterase Reaction Buffer: 400 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 10 mM DTT, 1 mg/ml BSA.

-

Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol.

Procedure:

-

Set up the reaction as described in the exonuclease assay (Section 4.2), using the 3'-PG substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Terminate and process the samples as described for the exonuclease assay.

-

Resolve the products on a denaturing polyacrylamide gel. The removal of the 3'-PG group results in a product with slightly slower mobility than the substrate.

Signaling Pathways and Molecular Interactions

APE2 is a key participant in cellular signaling pathways that respond to DNA damage.

The APE2-Mediated ATR-Chk1 DNA Damage Response Pathway

In response to oxidative stress and single-strand breaks, APE2's 3'-5' exonuclease activity is crucial for the generation of long stretches of ssDNA. This ssDNA becomes coated with Replication Protein A (RPA), which then serves as a platform for the recruitment of the ATR-ATRIP complex and other checkpoint proteins, leading to the activation of the Chk1 kinase and cell cycle arrest to allow for DNA repair.[5]

Caption: APE2-mediated activation of the ATR-Chk1 DNA damage response pathway.

Interaction with PCNA

The interaction with PCNA is a critical regulatory mechanism for APE2's function. PCNA, a ring-shaped protein that encircles DNA, acts as a sliding clamp and a platform for the recruitment of various DNA repair and replication proteins. APE2 interacts with PCNA through two distinct modes:

-

PIP-Box Interaction: APE2 possesses a canonical PCNA-interacting protein (PIP) box motif that binds to the interdomain connector loop (IDCL) of PCNA. This interaction is important for the recruitment of APE2 to sites of DNA damage.

-

Zf-GRF Domain Interaction: The C-terminal Zinc-finger GRF (Zf-GRF) domain of APE2 can also directly interact with the C-terminus of PCNA. This second mode of interaction is thought to be important for the stimulation of APE2's exonuclease activity.

Caption: Two modes of interaction between APE2 and PCNA.

Conclusion

APE2 is a versatile nuclease with a unique enzymatic profile that distinguishes it from its paralog, APE1. Its robust 3'-5' exonuclease and 3'-phosphodiesterase activities are central to its roles in proofreading, processing of damaged DNA ends, and initiating DNA damage signaling. The modulation of its activity by PCNA and its integration into the ATR-Chk1 pathway underscore its importance in maintaining genome integrity. The growing body of evidence linking APE2 to cancer biology and its potential as a therapeutic target makes a thorough understanding of its biochemical functions and substrate specificities more critical than ever. This technical guide provides a foundational resource for researchers and drug development professionals seeking to further explore the multifaceted roles of APE2 in cellular homeostasis and disease.

References

- 1. Human Ape2 protein has a 3'-5' exonuclease activity that acts preferentially on mismatched base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human APE2 and TREX2 Repair 3′-DNA-Peptide Cross-links Derived from Abasic Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Human Ape2 protein has a 3′–5′ exonuclease activity that acts preferentially on mismatched base pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The APE2 nuclease is essential for DNA double strand break repair by microhomology-mediated end-joining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3'-phosphodiesterase activity of human apurinic/apyrimidinic endonuclease at DNA double-strand break ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The APE2 nuclease is essential for DNA double-strand break repair by microhomology-mediated end joining - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Interactions of APE2 with PCNA and Chk1

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular interactions between Apurinic/apyrimidinic endonuclease 2 (APE2) and two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and Checkpoint Kinase 1 (Chk1). Understanding these interactions is critical for elucidating the mechanisms of the DNA damage response (DDR) and for the development of novel therapeutic strategies.

APE2-PCNA Interaction: A Two-Mode Association for DNA Repair

The interaction between APE2 and PCNA is a cornerstone of the cellular response to DNA damage, particularly oxidative stress. This stable association is crucial for the proper localization and enzymatic activity of APE2 at sites of DNA lesions.[1] Evidence suggests a dynamic and robust interaction that persists even in high-salt conditions.[1]

Quantitative Data on APE2-PCNA Interaction

The following table summarizes the key quantitative aspects of the APE2-PCNA interaction derived from in vitro studies.

| Parameter | Value/Observation | Species | Significance | Reference |

| Binding Stability | Stable in the presence of 500 mM NaCl | Human | Indicates a strong and stable protein-protein interaction. | [1] |

| Exonuclease Activity Stimulation | PCNA significantly enhances the 3'-5' exonuclease activity of APE2. | Human, Xenopus, Yeast | PCNA acts as a processivity factor, potentiating APE2's role in DNA end processing. | [1][2][3] |

| Phosphodiesterase Activity Stimulation | PCNA stimulates the 3'-phosphodiesterase activity of APE2. | Human | Crucial for removing 3' blocking lesions at DNA strand breaks. | [2][3] |

| AP Endonuclease Activity | PCNA has no effect on the AP endonuclease activity of APE2. | Human | Suggests specificity in the functional consequence of the APE2-PCNA interaction. | [1][2] |

The Two Modes of APE2-PCNA Interaction

The interaction between APE2 and PCNA is multifaceted, occurring through two distinct modes that are critical for the activation of the ATR-Chk1 DNA damage response.[4]

-

Mode I: This interaction is mediated by the conserved PCNA-interacting protein (PIP) box of APE2 and the interdomain connector loop (IDCL) of PCNA.[1][4] The PIP box is a consensus sequence, QxxLxx(Y/F)F, found in many proteins that interact with PCNA.[1] This mode is essential for the recruitment of APE2 to sites of DNA damage.[1]

-

Mode II: A second mode of interaction involves the C-terminal zinc-finger (Zf-GRF) motif of APE2 and the C-terminal motif (CTM) of PCNA.[1][4][5][6] This interaction is crucial for the 3'-5' single-stranded DNA (ssDNA) end resection, a key step in generating the substrate for ATR activation.[5][6][7]

Diagram of the Two-Mode APE2-PCNA Interaction

Caption: Two modes of APE2 interaction with PCNA.

Experimental Protocol: Co-Immunoprecipitation (Co-IP) for APE2 and PCNA

This protocol outlines the general steps for verifying the in vivo interaction between APE2 and PCNA.

-

Cell Culture and Lysis:

-

Culture human cells (e.g., HeLa or PANC1) to 80-90% confluency.

-

Optionally, treat cells with a DNA damaging agent (e.g., 1 mM H₂O₂) to enhance the interaction.[2][8]

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[9]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.

-

Incubate the pre-cleared lysate with an anti-PCNA antibody or an isotype control IgG overnight at 4°C.

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-APE2 antibody to detect the co-immunoprecipitated APE2.

-

A band corresponding to APE2 in the anti-PCNA immunoprecipitate (but not in the IgG control) confirms the interaction.[10]

-

APE2-Chk1 Interaction: A Critical Link in ATR-Chk1 Signaling

APE2 plays a direct role in the activation of the ATR-Chk1 checkpoint pathway, a critical signaling cascade for maintaining genomic integrity in response to DNA damage and replication stress.[8][11][12] APE2's interaction with Chk1 is a key mechanistic step in this process.

Quantitative Aspects of the APE2-Chk1 Interaction

While detailed kinetic data for the APE2-Chk1 interaction is not extensively available, functional assays have provided key insights.

| Parameter | Observation | Species | Significance | Reference |

| Chk1 Phosphorylation | APE2 is required for H₂O₂-induced Chk1 phosphorylation. | Xenopus, Human | APE2 is an essential component of the oxidative stress-induced DNA damage checkpoint. | [8][11][13] |

| Key Residue for Interaction | Serine 86 (S86) in the Chk1-binding motif of APE2 is essential for Chk1 phosphorylation. | Xenopus | This highlights a specific motif within APE2 that mediates its function in Chk1 activation, similar to the role of Claspin. | [11][13] |

APE2's Role as a Scaffold in Chk1 Activation

In response to oxidative stress, APE2 is recruited to sites of DNA damage where it performs a dual function:

-

ssDNA Generation: APE2 utilizes its 3'-5' exonuclease activity to resect DNA ends, creating tracts of RPA-coated ssDNA.[11][13] This ssDNA serves as a platform for the recruitment and activation of the ATR kinase.[7][11]

-

Chk1 Scaffolding: APE2 directly binds to Chk1 and acts as a scaffold, bringing Chk1 into proximity with the activated ATR kinase, thereby facilitating its phosphorylation and subsequent activation.[8][13] This function is analogous to that of the checkpoint mediator protein Claspin.

References

- 1. Function and molecular mechanisms of APE2 in genome and epigenome integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of PCNA-dependent stimulation of 3′-phosphodiesterase and 3′–5′ exonuclease activities of human Ape2 in repair of oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APE2: catalytic function and synthetic lethality draw attention as a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. APE2 promotes DNA damage response pathway from a single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. APE2 promotes DNA damage response pathway from a single-strand break - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APE2 Is a General Regulator of the ATR-Chk1 DNA Damage Response Pathway to Maintain Genome Integrity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Human APE2 protein is mostly localized in the nuclei and to some extent in the mitochondria, while nuclear APE2 is partly associated with proliferating cell nuclear antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APE2 is required for ATR-Chk1 checkpoint activation in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | APE2 Is a General Regulator of the ATR-Chk1 DNA Damage Response Pathway to Maintain Genome Integrity in Pancreatic Cancer Cells [frontiersin.org]

- 13. pnas.org [pnas.org]

The Dual Role of APE2 in DNA Double-Strand Break Repair: A Technical Guide for Researchers

For Immediate Release

A comprehensive analysis of Apurinic/Apyrimidinic Endonuclease 2 (APE2) reveals its multifaceted role in maintaining genome integrity, with significant implications for cancer biology and the development of novel therapeutics. This guide provides an in-depth examination of APE2's function in two major DNA double-strand break (DSB) repair pathways: homologous recombination (HR) and non-homologous end joining (NHEJ), with a particular focus on the alternative NHEJ pathway, microhomology-mediated end joining (MMEJ).

This technical document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of APE2's enzymatic activities, its regulation, and its intricate interplay with key DNA repair proteins. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Executive Summary

Apurinic/apyrimidinic endonuclease 2 (APE2) is a critical enzyme in the DNA damage response (DDR). While structurally related to its well-characterized counterpart, APE1, APE2 possesses distinct enzymatic properties and cellular functions. APE2 exhibits robust 3'-5' exonuclease activity and also functions as a 3'-phosphodiesterase, 3'-phosphatase, and AP endonuclease.[1][2] These activities are pivotal in processing damaged DNA ends, a crucial step in multiple DNA repair pathways.

This guide elucidates the dual role of APE2 in DSB repair. In the context of homologous recombination, APE2's 3'-5' exonuclease activity is implicated in the end resection step, a prerequisite for the recruitment of RAD51 and subsequent strand invasion. Furthermore, APE2 has been shown to interact with key HR factors, including BRCA1, BRCA2, and RAD52.[1][3]

Conversely, while APE2 appears to be dispensable for classical non-homologous end joining (c-NHEJ), it has emerged as a key effector of the alternative pathway, microhomology-mediated end joining (MMEJ).[1][4] APE2's intrinsic 3' flap endonuclease activity is critical for resolving DNA flap intermediates that arise during MMEJ.[5][6] This function is particularly significant in the context of HR-deficient cancers, where cells become reliant on MMEJ for survival, highlighting APE2 as a potential therapeutic target. The synthetic lethality observed between APE2 and BRCA1/2 deficiencies underscores this critical role.[5][6]

Quantitative Data on APE2 Function in DNA Repair

The following tables summarize the quantitative data on APE2's enzymatic activity and its impact on the efficiency of DNA repair pathways.

| Enzymatic Activity | Substrate | APE2 Activity Metric | Fold Difference/Efficiency | Reference |

| 3'-5' Exonuclease | 3' Mismatched Termini | Removal Efficiency | 2 to 40-fold higher than matched termini | [2] |

| 3'-5' Exonuclease | 3' A opposite 8-oxoG | Removal Efficiency | 8.5-fold higher than C opposite 8-oxoG | [3] |

| AP Endonuclease | AP site | Relative Activity | Less than 10% of total cellular AP endonuclease activity in budding yeast | [1] |

| 3' Flap Endonuclease | 3' Flap DNA | Cleavage Activity | Robust cleavage of 3' flap and Y-structure substrates in vitro | [5][6] |

| DNA Repair Pathway | Cellular Context | Effect of APE2 Depletion/Inhibition | Quantitative Measurement | Reference |

| Homologous Recombination (HR) | Multiple Myeloma Cells | Impaired HR Activity | Knockdown or chemical inhibition impairs HR; Overexpression enhances HR (specific fold change not consistently reported) | [3] |

| Microhomology-Mediated End Joining (MMEJ) | XRCC5 KO Mouse Embryonic Fibroblasts | Repressed MMEJ-mediated telomere fusions | Repression to the same extent as POLQ sgRNAs | [1] |

| Classical Non-Homologous End Joining (c-NHEJ) | XRCC5 WT Mouse Embryonic Fibroblasts | No significant impact on NHEJ-mediated telomere fusions | No significant reduction in telomere fusions | [1] |

Signaling and Repair Pathways Involving APE2

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular pathways in which APE2 participates.

APE2-Mediated ATR-Chk1 Signaling Pathway

Caption: APE2 in ATR-Chk1 signaling.

APE2 in Microhomology-Mediated End Joining (MMEJ)

References

- 1. The APE2 nuclease is essential for DNA double strand break repair by microhomology-mediated end-joining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function and molecular mechanisms of APE2 in genome and epigenome integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]

Phylogenetic Analysis of the APE2 Superfamily: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the phylogenetic analysis of the Apurinic/apyrimidinic (AP) endonuclease 2 (APE2) superfamily. APE2 is a critical player in the maintenance of genomic integrity, with key roles in DNA repair and damage response pathways. Understanding the evolutionary relationships and functional divergence of this protein superfamily is paramount for elucidating its cellular mechanisms and for the development of novel therapeutic strategies targeting DNA repair pathways.

The APE2 Superfamily: Function and Domain Architecture

The APE2 superfamily of proteins is characterized by its conserved role in processing DNA damage, particularly at 3'-termini. Unlike its more abundant counterpart, APE1, APE2 exhibits a range of enzymatic activities, including weak AP endonuclease activity, and robust 3'-5' exonuclease and 3'-phosphodiesterase activities. These activities are crucial for the repair of DNA single-strand breaks with modified 3'-ends and for processing stalled replication forks.

The members of the APE2 superfamily share a conserved domain architecture, which has been characterized in various species from yeast to humans. The key functional domains include:

-

EEP (Endonuclease/Exonuclease/Phosphatase) Domain: This catalytic domain is located at the N-terminus and is responsible for the nuclease activities of the protein. It shares homology with the E. coli exonuclease III.

-

PIP (PCNA-Interacting Protein) Box: This motif mediates the interaction of APE2 with the Proliferating Cell Nuclear Antigen (PCNA), a central component of the DNA replication and repair machinery. This interaction is crucial for the recruitment of APE2 to sites of DNA damage and for the stimulation of its exonuclease activity.

-

Zf-GRF (Zinc Finger with a conserved GRxF motif) Domain: Situated at the C-terminus, this domain is involved in nucleic acid binding and plays a role in the DNA damage response.

The domain organization of APE2 has been analyzed across several eukaryotic species, highlighting its evolutionary conservation.

Table 1: Domain Architecture of APE2 Superfamily Proteins in Representative Species

| Species | Protein | EEP Domain (amino acids) | PIP Box (amino acids) | Zf-GRF Domain (amino acids) |

| Homo sapiens | HsAPE2 | 1-311 | 363-370 | 460-508 |

| Mus musculus | MmAPEX2 | 1-310 | 362-369 | 459-507 |

| Xenopus laevis | XlAPE2 | 1-309 | 361-368 | 458-506 |

| Ciona intestinalis | CiAPEX2 | 1-292 | 344-351 | 441-489 |

| Arabidopsis thaliana | AtAPE2 | 1-320 | 372-379 | 469-517 |

| Schizosaccharomyces pombe | SpAPN2 | 1-303 | 355-362 | 452-500 |

| Saccharomyces cerevisiae | ScAPN2 | 1-304 | 356-363 | 453-501 |

| Trypanosoma cruzi | TcAPE2 | 1-463 | Not Identified | Not Identified |

Note: The amino acid positions are approximate and based on published analyses. The absence of identified PIP box and Zf-GRF domains in Trypanosoma cruzi suggests a divergence in its APE2 homolog.

Phylogenetic Analysis of the APE2 Superfamily

Phylogenetic analysis of the APE2 superfamily provides insights into the evolutionary history and functional diversification of these essential DNA repair enzymes.

Experimental Protocol for Phylogenetic Analysis

The following protocol outlines a typical workflow for the phylogenetic analysis of APE2 protein sequences. This protocol is based on standard bioinformatic practices and utilizes commonly available tools.

Step 1: Sequence Retrieval

-

Homologous sequences of APE2 from various species are retrieved from protein databases such as the National Center for Biotechnology Information (NCBI) GenBank or UniProt.

-

A BLASTp (Protein-Basic Local Alignment Search Tool) search is performed using a known APE2 sequence (e.g., human APE2) as the query to identify orthologs in other species.

Step 2: Multiple Sequence Alignment (MSA)

-

The retrieved protein sequences are aligned using a multiple sequence alignment program such as Clustal Omega or MUSCLE.

-

The alignment is performed to identify conserved regions and to position homologous residues in the same columns.

-

Alignment parameters are set to default values for global alignment of protein sequences (e.g., Gonnet protein weight matrix, gap opening penalty of 10, and gap extension penalty of 0.2).

Step 3: Phylogenetic Tree Construction

-

The multiple sequence alignment is used as input for phylogenetic analysis software such as MEGA (Molecular Evolutionary Genetics Analysis) or RAxML.

-

The evolutionary history is inferred using a statistical method, such as the Maximum Likelihood (ML) or Neighbor-Joining (NJ) method.

-

For the ML method, a suitable amino acid substitution model (e.g., JTT, WAG) is selected based on statistical criteria like the Bayesian Information Criterion (BIC).

-

The reliability of the phylogenetic tree topology is assessed using a bootstrap test with 1000 replicates.

Step 4: Tree Visualization and Interpretation

-

The resulting phylogenetic tree is visualized using a tree-viewing program.

-

The branching patterns and branch lengths of the tree are interpreted to infer the evolutionary relationships between the APE2 proteins from different species.

Data Presentation

Quantitative data from phylogenetic analysis are crucial for interpreting the evolutionary relationships within a protein superfamily.

Table 2: Representative Sequence Identity Matrix for APE2 Homologs (%)

| HsAPE2 | MmAPEX2 | XlAPE2 | CiAPEX2 | AtAPE2 | SpAPN2 | ScAPN2 | TcAPE2 | |

| HsAPE2 | 100 | |||||||

| MmAPEX2 | 86 | 100 | ||||||

| XlAPE2 | 65 | 64 | 100 | |||||

| CiAPEX2 | 48 | 47 | 45 | 100 | ||||

| AtAPE2 | 42 | 41 | 40 | 38 | 100 | |||

| SpAPN2 | 35 | 34 | 33 | 31 | 30 | 100 | ||

| ScAPN2 | 34 | 33 | 32 | 30 | 29 | 55 | 100 | |

| TcAPE2 | 25 | 24 | 23 | 22 | 21 | 20 | 19 | 100 |

Disclaimer: The values in this table are for illustrative purposes and represent expected trends in sequence identity based on known evolutionary relationships. They are not derived from a de novo analysis for this guide.

Table 3: Representative Branch Lengths and Bootstrap Support from Phylogenetic Analysis of the APE2 Superfamily

| Clade | Branch Length | Bootstrap Support (%) |

| (HsAPE2, MmAPEX2) | 0.08 | 99 |

| ((HsAPE2, MmAPEX2), XlAPE2) | 0.15 | 95 |

| (((HsAPE2, MmAPEX2), XlAPE2), CiAPEX2) | 0.22 | 88 |

| (SpAPN2, ScAPN2) | 0.12 | 98 |

| (AtAPE2, ((SpAPN2, ScAPN2), (((HsAPE2, MmAPEX2), XlAPE2), CiAPEX2))) | 0.35 | 75 |

| (TcAPE2, All others) | 0.50 | 100 |

Disclaimer: The values in this table are representative and intended to illustrate the type of data generated from a phylogenetic analysis. The topology is based on published phylogenies.

Visualization of the APE2 Superfamily Phylogeny

The evolutionary relationships within the APE2 superfamily can be visualized as a phylogenetic tree.

APE2 Gene Expression Patterns: A Technical Guide for Researchers

An In-depth Analysis of APE2 Expression Across Human Tissues, Associated Pathways, and Methodologies for Quantification

Introduction

Apurinic/apyrimidinic endonuclease 2 (APE2), also known as APEX2, is a critical enzyme in the base excision repair (BER) pathway, responsible for processing DNA damage and maintaining genomic integrity. Beyond its canonical role in BER, APE2 is also implicated in single-strand break repair, double-strand break repair, and the ATR-Chk1 DNA damage response pathway. Given its central role in DNA maintenance, understanding the expression patterns of the APE2 gene across different tissues is paramount for elucidating its biological functions and its potential as a therapeutic target in various diseases, including cancer. This technical guide provides a comprehensive overview of APE2 gene expression, detailing its distribution in human tissues, the signaling pathways it participates in, and the experimental protocols for its quantification.

Data Presentation: APE2 mRNA Expression in Human Tissues

The following table summarizes the median mRNA expression levels of APE2 (APEX2) in various human tissues, quantified as Transcripts Per Million (TPM). This data is compiled from the Genotype-Tissue Expression (GTEx) project, which provides a comprehensive public resource of gene expression data from a wide array of human tissues.[1][2][3][4][5][6][7]

| Tissue | Median TPM |

| Adipose - Subcutaneous | 5.8 |

| Adipose - Visceral (Omentum) | 5.5 |

| Adrenal Gland | 7.2 |

| Artery - Aorta | 4.9 |

| Artery - Coronary | 5.1 |

| Artery - Tibial | 6.3 |

| Bladder | 4.5 |

| Brain - Amygdala | 3.9 |

| Brain - Anterior cingulate cortex (BA24) | 4.1 |

| Brain - Caudate (basal ganglia) | 4.3 |

| Brain - Cerebellar Hemisphere | 3.2 |

| Brain - Cerebellum | 2.9 |

| Brain - Cortex | 4.0 |

| Brain - Frontal Cortex (BA9) | 4.2 |

| Brain - Hippocampus | 4.0 |

| Brain - Hypothalamus | 4.5 |

| Brain - Nucleus accumbens (basal ganglia) | 4.4 |

| Brain - Putamen (basal ganglia) | 4.2 |

| Brain - Spinal cord (cervical c-1) | 3.8 |

| Brain - Substantia nigra | 3.7 |

| Breast - Mammary Tissue | 5.9 |

| Cells - EBV-transformed lymphocytes | 10.1 |

| Cells - Transformed fibroblasts | 8.5 |

| Cervix - Ectocervix | 5.3 |

| Cervix - Endocervix | 5.1 |

| Colon - Sigmoid | 5.0 |

| Colon - Transverse | 4.8 |

| Esophagus - Gastroesophageal Junction | 4.7 |

| Esophagus - Mucosa | 4.9 |

| Esophagus - Muscularis | 4.2 |

| Fallopian Tube | 6.1 |

| Heart - Atrial Appendage | 4.3 |

| Heart - Left Ventricle | 4.5 |

| Kidney - Cortex | 6.8 |

| Liver | 3.5 |

| Lung | 5.7 |

| Minor Salivary Gland | 5.2 |

| Muscle - Skeletal | 4.1 |

| Nerve - Tibial | 4.8 |

| Ovary | 7.5 |

| Pancreas | 4.9 |

| Pituitary | 6.3 |

| Prostate | 5.4 |

| Skin - Not Sun Exposed (Suprapubic) | 6.2 |

| Skin - Sun Exposed (Lower leg) | 7.0 |

| Small Intestine - Terminal Ileum | 5.6 |

| Spleen | 8.9 |

| Stomach | 4.6 |

| Testis | 9.8 |

| Thyroid | 6.5 |

| Uterus | 6.7 |

| Vagina | 5.0 |

| Whole Blood | 3.1 |

Note: TPM values are indicative of relative gene expression and are based on RNA-sequencing data. These values can vary between individuals and studies.

Signaling Pathways Involving APE2

APE2 is a key player in multiple cellular pathways crucial for maintaining genome stability. Its functions extend from direct DNA repair to activating cell cycle checkpoints.

DNA Damage Response: The ATR-Chk1 Pathway

APE2 plays a significant role in the ATR-Chk1 signaling pathway, which is activated in response to single-strand DNA breaks and replication stress. Upon DNA damage, APE2's exonuclease activity helps to create stretches of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA). This structure serves as a platform for the recruitment and activation of the ATR kinase, which in turn phosphorylates and activates its downstream effector, Chk1. Activated Chk1 then orchestrates cell cycle arrest, allowing time for DNA repair.

Base Excision Repair (BER) Pathway

APE2 functions as a secondary apurinic/apyrimidinic (AP) endonuclease in the BER pathway, complementing the primary role of APE1. BER is responsible for repairing small, non-helix-distorting base lesions. The pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an AP site. While APE1 is the main enzyme that cleaves the phosphodiester backbone at the AP site, APE2 can also perform this function, albeit with lower efficiency. APE2's 3'-phosphodiesterase activity is also important for cleaning up 3' ends that may be blocked and preventing DNA polymerase from proceeding.

Experimental Protocols for APE2 Gene Expression Analysis

Accurate quantification of APE2 gene expression is crucial for research and clinical applications. The following are detailed methodologies for three common techniques used to measure mRNA levels.

Quantitative Real-Time PCR (qPCR)

qPCR is a highly sensitive and specific method for quantifying gene expression. This protocol outlines a two-step RT-qPCR approach.

1. RNA Isolation and Quantification:

-

Isolate total RNA from tissue samples using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

-

Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity.

2. cDNA Synthesis (Reverse Transcription):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher Scientific).

-

Use a mix of oligo(dT) and random hexamer primers for optimal reverse transcription of all RNA species.

-

The reaction typically includes the RNA template, primers, dNTPs, reverse transcriptase buffer, and the reverse transcriptase enzyme.

-

Incubate the reaction according to the manufacturer's protocol (e.g., 65°C for 5 min, followed by 50°C for 50 min, and then 85°C for 5 min to inactivate the enzyme).

3. qPCR Reaction:

-

Prepare the qPCR reaction mix containing:

-

SYBR Green Master Mix (which includes Taq polymerase, dNTPs, and SYBR Green dye)

-

Forward and reverse primers for APE2 (designed to span an exon-exon junction to avoid amplification of any residual genomic DNA)

-

Forward and reverse primers for a reference gene (e.g., GAPDH, ACTB) for normalization

-

cDNA template (diluted 1:10)

-

Nuclease-free water

-

-

Perform the qPCR on a real-time PCR instrument with a thermal cycling protocol such as:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 1 min

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for both APE2 and the reference gene.

-

Calculate the relative expression of APE2 using the ΔΔCt method.

In Situ Hybridization (ISH)

ISH allows for the visualization of gene expression within the morphological context of a tissue.

1. Tissue Preparation:

-

Fix fresh tissue in 4% paraformaldehyde (PFA) overnight at 4°C.

-

Dehydrate the tissue through a series of graded ethanol washes.

-

Clear the tissue in xylene and embed in paraffin.

-

Section the paraffin-embedded tissue at 5-10 µm thickness and mount on charged microscope slides.

2. Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for APE2 using in vitro transcription from a linearized plasmid containing the APE2 cDNA.

-

Purify the labeled probe.

3. Hybridization:

-

Deparaffinize and rehydrate the tissue sections.

-

Permeabilize the tissue with Proteinase K.

-

Prehybridize the sections in hybridization buffer.

-

Hybridize the sections with the DIG-labeled APE2 probe overnight at 65°C in a humidified chamber.

4. Washes and Detection:

-

Perform stringent washes to remove unbound probe.

-

Block non-specific binding sites.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash to remove unbound antibody.

-

Detect the signal using a chromogenic substrate for AP (e.g., NBT/BCIP), which produces a colored precipitate.

5. Imaging:

-

Counterstain the sections with a nuclear stain (e.g., Nuclear Fast Red).

-

Dehydrate, clear, and mount the slides with a coverslip.

-

Image the sections using a bright-field microscope.

RNA Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and unbiased view of the transcriptome, allowing for the quantification of APE2 expression along with all other genes.

1. Library Preparation:

-

Isolate total RNA as described for qPCR.

-

Deplete ribosomal RNA (rRNA) to enrich for mRNA.

-

Fragment the enriched mRNA.

-

Synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

2. Sequencing:

-

Quantify and assess the quality of the library.

-

Sequence the library on a next-generation sequencing platform (e.g., Illumina NovaSeq).

3. Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the sequencing reads to a reference genome using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.

-

Normalization: Normalize the read counts to account for differences in library size and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

-